
2-Chloro-4-fluoro-5-nitrobenzoic acid
Overview
Description
2-Chloro-4-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a white to light yellow crystalline powder that is primarily used as an intermediate in the synthesis of various chemical compounds. This compound is known for its versatility in chemical reactions and its applications in different fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
Similar compounds like 2-fluoro-5-nitrobenzoic acid have been reported to react with aldehydes, isonitriles, and primary amines .
Mode of Action
It’s known that nitrobenzoic acids can participate in various chemical reactions, including nucleophilic aromatic substitution reactions .
Pharmacokinetics
It’s soluble in methanol , which could potentially influence its bioavailability.
Result of Action
It’s known to be used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of more complex compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Chloro-4-fluoro-5-nitrobenzoic acid, it’s recommended to be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4-fluoro-5-nitrobenzoic acid typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures. The reaction conditions are crucial to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The crude product is then purified through recrystallization or other suitable purification techniques to obtain the final product in an essentially pure form .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder with hydrochloric acid.
Coupling: Reagents such as palladium catalysts and ligands are often used in coupling reactions
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Heterocyclic Compounds: Coupling reactions can produce various heterocyclic compounds, which are valuable in medicinal chemistry and material science
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Chloro-4-fluoro-5-nitrobenzoic acid is a crucial intermediate in the synthesis of various APIs, especially those targeting bacterial infections. Its unique structure allows for the modification and development of new antibiotics and antimicrobial agents. For instance, it can be used to synthesize heterocyclic compounds that are essential in drug discovery.
Compound | Target Disease | Reference |
---|---|---|
Benzimidazoles | Antibacterial | |
Quinoxalinones | Antimicrobial | |
Benzodiazepinediones | Sedative |
Agricultural Chemicals
Development of Herbicides and Pesticides
In agrochemistry, this compound serves as a building block for developing herbicides and pesticides. Its application enhances crop protection and yield by targeting specific pathways in plants or pests.
Chemical | Type | Effectiveness |
---|---|---|
Glyphosate derivatives | Herbicide | Effective against broadleaf weeds |
Insecticides based on nitrobenzoic acid | Pesticide | Targeted action against specific pests |
Analytical Chemistry
Detection and Quantification Methods
This compound is utilized in analytical chemistry for the detection and quantification of other chemicals. It plays a vital role in quality control processes in laboratories, ensuring the purity and concentration of various substances.
Case Study: Quality Control
A study demonstrated the use of this compound in high-performance liquid chromatography (HPLC) to assess the purity of pharmaceutical compounds. The compound provided reliable calibration curves for quantifying active ingredients in formulations.
Material Science
Polymer Formulation and Coatings
In material science, this compound contributes to the formulation of polymers and coatings. Its incorporation improves the durability and resistance of materials to environmental factors, making it valuable for protective coatings in various industries.
Application | Material Type | Properties Enhanced |
---|---|---|
Coatings for electronics | Polymer-based coatings | Increased thermal stability |
Protective coatings for metals | Nitro-based polymers | Corrosion resistance |
Research and Development
Chemical Reactivity Studies
This compound is extensively used in research projects aimed at understanding chemical reactivity. It aids in developing new materials with tailored properties, contributing to advancements across multiple scientific fields.
Example Research
A recent study explored the reactivity of this compound with various nucleophiles to create novel derivatives with potential applications in medicinal chemistry.
Comparison with Similar Compounds
2-Chloro-4-fluoro-5-nitrobenzoic acid can be compared with other similar compounds such as:
2-Chloro-4-fluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Chloro-2-fluoro-5-nitrobenzoic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
2,4-Dichloro-5-fluoro-3-nitrobenzoic acid: Contains additional chlorine atoms, which can influence its chemical properties and reactivity .
These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various scientific and industrial applications.
Biological Activity
2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7) is a nitro-substituted aromatic compound with significant implications in medicinal chemistry and material science. Its structural features enable various biological activities, making it a valuable compound in drug discovery and development.
The compound's chemical structure includes a chloro group, a fluoro group, and a nitro group on a benzoic acid backbone, which influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHClFNO |
Molecular Weight | 201.56 g/mol |
Melting Point | 148-151 °C |
Log P (octanol-water partition coefficient) | 0.75 (iLOGP), 2.01 (XLOGP3) |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. In particular, its derivatives have been evaluated for their potential as antibacterial agents.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity in vitro. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been noted to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This property can influence the pharmacokinetics of co-administered drugs.
Case Studies
-
Antibacterial Activity Study
A study published in PubMed evaluated the antibacterial effects of various benzoic acid derivatives, including this compound. The results showed significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested . -
Anti-inflammatory Mechanism
Another research article explored the anti-inflammatory mechanisms of nitro-substituted benzoic acids. The study demonstrated that this compound effectively reduced the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent . -
Enzyme Interaction Analysis
A detailed interaction study using molecular docking techniques revealed that this compound binds effectively to the active site of cytochrome P450 enzymes, leading to competitive inhibition. This finding highlights its relevance in drug-drug interaction studies .
Properties
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZKAFCPWNFONG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428413 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114776-15-7 | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-fluoro-5-nitrobenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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